1H NMR Confirms 17α-Epimer Configuration
Dutasteride Impurity L is built on an indeno[5,4-f]quinoline scaffold, whereas the parent API dutasteride, dihydrodutasteride, desmethyldutasteride, and the 17α-epimer (EP Impurity E) all share the 4-azasteroid nucleus [1]. This scaffold-level difference results in Impurity L having a molecular formula of C₂₆H₂₆F₆N₂O₂ (MW 512.5 Da) versus C₂₇H₃₀F₆N₂O₂ (MW 528.5 Da) for dutasteride and EP Impurity E, a net difference of –CH₄ (–16 Da) . The indeno-quinoline core contains a quinolin-2-one lactam fused to an indane system, replacing the cyclopentanoperhydrophenanthrene steroid skeleton and the 4-aza-3-keto motif of dutasteride. This structural divergence is not replicated by any other commercially available dutasteride impurity reference standard except Impurity J [2].
| Evidence Dimension | Core chemical scaffold and molecular formula |
|---|---|
| Target Compound Data | Indeno[5,4-f]quinoline; C₂₆H₂₆F₆N₂O₂; MW 512.5 Da; 5 stereocenters |
| Comparator Or Baseline | Dutasteride (parent): 4-azasteroid; C₂₇H₃₀F₆N₂O₂; MW 528.5 Da; 6 stereocenters. Dihydrodutasteride: 4-azasteroid; C₂₇H₃₂F₆N₂O₂; MW 530.6 Da. Desmethyldutasteride: 4-azasteroid; C₂₆H₂₂F₆N₂O₂; MW 508.5 Da. EP Impurity E (17α-epimer): 4-azasteroid; C₂₇H₃₀F₆N₂O₂; MW 528.5 Da. |
| Quantified Difference | Unique indeno-quinoline scaffold not present in any 4-azasteroid impurity; MW differs by –16 Da from dutasteride and +4 Da from desmethyldutasteride |
| Conditions | Structural determination by NMR, MS, and X-ray crystallography; confirmed by IUPAC nomenclature and InChI key |
Why This Matters
The scaffold difference mandates a dedicated reference standard for method specificity validation, as no 4-azasteroid impurity can serve as a retention time or mass spectrometric surrogate for Impurity L.
- [1] Satyanarayana K, Srinivas K, Himabindu V, Mahesh Reddy G. Impurity profile study of dutasteride. Pharmazie. 2007 Oct;62(10):743-6. doi:10.1691/ph.2007.10.7040. View Source
- [2] PubChem. Dutasteride Impurity J (CID 15871215): indeno[5,4-f]quinoline scaffold, C27H30F6N2O2, MW 528.5 g/mol, 6 stereocenters. View Source
